{1-methyl-2-oxabicyclo[3.1.1]heptan-4-yl}methanol
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Overview
Description
{1-methyl-2-oxabicyclo[311]heptan-4-yl}methanol is an organic compound with the molecular formula C8H14O2 It is a bicyclic ether alcohol, characterized by a unique structure that includes a bicyclo[311]heptane ring system with an oxygen atom and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-methyl-2-oxabicyclo[3.1.1]heptan-4-yl}methanol typically involves the following steps:
Starting Material: The synthesis often begins with a suitable bicyclic precursor, such as 1-methyl-2-oxabicyclo[3.1.1]heptane.
Oxidation: The precursor undergoes oxidation to introduce the hydroxymethyl group at the 4-position. Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under controlled conditions.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Oxidation: Utilizing continuous flow reactors to ensure efficient and scalable oxidation processes.
Catalysis: Employing catalytic systems to enhance reaction rates and selectivity.
Automation: Integrating automated systems for monitoring and controlling reaction parameters to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
{1-methyl-2-oxabicyclo[3.1.1]heptan-4-yl}methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be further oxidized to form a carboxylic acid or an aldehyde using reagents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The compound can be reduced to form the corresponding alcohol or ether using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halides or sulfonates.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, KMnO4, CrO3.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Thionyl chloride (SOCl2), tosyl chloride (TsCl).
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols, ethers.
Substitution: Halides, sulfonates.
Scientific Research Applications
Chemistry
In organic synthesis, {1-methyl-2-oxabicyclo[3.1.1]heptan-4-yl}methanol serves as a versatile intermediate for the construction of complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
The compound’s potential biological activity makes it a candidate for drug discovery and development. Researchers investigate its interactions with biological targets to identify new therapeutic agents.
Medicine
In medicinal chemistry, derivatives of this compound are studied for their pharmacological properties. These studies aim to develop new drugs with improved efficacy and safety profiles.
Industry
In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the production of polymers and resins.
Mechanism of Action
The mechanism by which {1-methyl-2-oxabicyclo[3.1.1]heptan-4-yl}methanol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The compound’s bicyclic structure allows it to fit into specific binding sites, influencing molecular pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
{1-methyl-2-oxabicyclo[2.2.1]heptan-4-yl}methanol: Similar in structure but with a different ring system.
{1-methyl-2-oxabicyclo[3.1.1]heptan-5-yl}methanol: Another isomer with the hydroxymethyl group at a different position.
Uniqueness
{1-methyl-2-oxabicyclo[3.1.1]heptan-4-yl}methanol is unique due to its specific ring structure and functional group placement, which confer distinct reactivity and properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
2624129-17-3 |
---|---|
Molecular Formula |
C8H14O2 |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
(1-methyl-2-oxabicyclo[3.1.1]heptan-4-yl)methanol |
InChI |
InChI=1S/C8H14O2/c1-8-2-6(3-8)7(4-9)5-10-8/h6-7,9H,2-5H2,1H3 |
InChI Key |
FLMYFIMEGGUWJF-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC(C1)C(CO2)CO |
Purity |
95 |
Origin of Product |
United States |
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